Ammonium heptadecanoate Ammonium heptadecanoate
Brand Name: Vulcanchem
CAS No.: 94266-36-1
VCID: VC16958640
InChI: InChI=1S/C17H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);1H3
SMILES:
Molecular Formula: C17H37NO2
Molecular Weight: 287.5 g/mol

Ammonium heptadecanoate

CAS No.: 94266-36-1

Cat. No.: VC16958640

Molecular Formula: C17H37NO2

Molecular Weight: 287.5 g/mol

* For research use only. Not for human or veterinary use.

Ammonium heptadecanoate - 94266-36-1

CAS No. 94266-36-1
Molecular Formula C17H37NO2
Molecular Weight 287.5 g/mol
IUPAC Name azanium;heptadecanoate
Standard InChI InChI=1S/C17H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);1H3
Standard InChI Key RAMIXRMJVONRPT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCC(=O)[O-].[NH4+]

Structural and Molecular Characteristics

Ammonium heptadecanoate is classified as an organic ammonium salt, formed via the neutralization of heptadecanoic acid with ammonia. Its molecular structure consists of a 17-carbon saturated fatty acid chain (CH3(CH2)15COO\text{CH}_3(\text{CH}_2)_{15}\text{COO}^-) paired with an ammonium cation (NH4+\text{NH}_4^+). Key identifiers include:

  • IUPAC Name: Azanium; heptadecanoate

  • Canonical SMILES: CCCCCCCCCCCCCCCCC(=O)[O-].[NH4+]\text{CCCCCCCCCCCCCCCCC(=O)[O-].[NH4+]}

  • InChIKey: RAMIXRMJVONRPT-UHFFFAOYSA-N\text{RAMIXRMJVONRPT-UHFFFAOYSA-N}

  • PubChem CID: 3024185

The compound’s linear hydrocarbon chain confers hydrophobic properties, while the ionic ammonium group enhances solubility in polar solvents. This duality makes it suitable for applications requiring amphiphilic behavior.

Synthesis and Purification

Reaction Mechanism

Ammonium heptadecanoate is synthesized through a straightforward acid-base reaction between heptadecanoic acid and ammonia:

C17H34O2+NH3C17H35O2NH4+\text{C}_{17}\text{H}_{34}\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_{17}\text{H}_{35}\text{O}_2^- \cdot \text{NH}_4^+

The process typically involves dissolving heptadecanoic acid in a solvent such as ethanol or water, followed by gradual addition of aqueous or gaseous ammonia. The reaction proceeds at room temperature, with purification achieved via recrystallization from a solvent mixture .

Optimization Parameters

  • Solvent Choice: Ethanol or methanol is preferred due to their ability to dissolve both the fatty acid and ammonia.

  • Ammonia Concentration: Excess ammonia ensures complete neutralization, though stoichiometric ratios are critical to avoid byproducts.

  • Recrystallization: Cooling the reaction mixture promotes crystallization, yielding a high-purity product .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular Weight287.5 g/mol
Boiling Point298.5°C at 760 mmHg
Flash Point158.4°C
Water SolubilitySoluble
AppearanceWaxy solid
DensityNot explicitly reported

The compound’s solubility in water distinguishes it from its parent acid, which is typically insoluble. This property is attributed to the ionic interaction between the ammonium cation and water molecules .

Applications and Industrial Relevance

Biochemical Research

As a mammalian metabolite, heptadecanoic acid and its salts are studied for their roles in lipid metabolism. Ammonium heptadecanoate’s solubility facilitates in vitro experiments, such as membrane lipid studies or enzymatic assays requiring fatty acid substrates.

Surfactants and Emulsifiers

The amphiphilic nature of ammonium heptadecanoate positions it as a potential surfactant. Its long alkyl chain interacts with nonpolar substances, while the ionic head group stabilizes emulsions in aqueous systems. Applications in detergents or cosmetic formulations are plausible, though commercial use remains undocumented in available literature .

Catalysis and Material Science

Future Research Directions

Expanded Physicochemical Profiling

Further studies should prioritize determining density, melting point, and precise thermal decomposition pathways. Spectroscopic characterization (e.g., NMR, IR) would elucidate structural dynamics and intermolecular interactions.

Application-Specific Trials

Exploring its efficacy as a surfactant or catalyst co-factor could unlock industrial uses. Comparative studies with shorter-chain ammonium salts (e.g., ammonium palmitate) may reveal structure-activity relationships.

Environmental Impact Assessment

Investigating biodegradability and ecotoxicity is critical if large-scale applications emerge.

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